2,2-dimethyl-N-{2-[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]ethyl}propanamide
Description
2,2-dimethyl-N-(2-{1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide is a complex organic compound featuring a naphthalene ring, a benzimidazole moiety, and a propanamide group
Properties
Molecular Formula |
C25H27N3O |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2,2-dimethyl-N-[2-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]ethyl]propanamide |
InChI |
InChI=1S/C25H27N3O/c1-25(2,3)24(29)26-16-15-23-27-21-13-6-7-14-22(21)28(23)17-19-11-8-10-18-9-4-5-12-20(18)19/h4-14H,15-17H2,1-3H3,(H,26,29) |
InChI Key |
HRPAWNMJNUZMDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-(2-{1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole core, followed by the introduction of the naphthalene moiety through a Friedel-Crafts alkylation reaction. The final step involves the formation of the propanamide group via amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-(2-{1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or naphthalene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenated solvents and nucleophiles such as sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2,2-dimethyl-N-(2-{1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-(2-{1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic rings allow it to intercalate with DNA or interact with protein active sites, potentially inhibiting or modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,2-dimethyl-N-(2-{1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide
- 2,2-dimethyl-N-(2-{1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)butanamide
Uniqueness
Compared to similar compounds, 2,2-dimethyl-N-(2-{1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide may exhibit unique properties such as higher stability, specific binding affinities, and distinct electronic characteristics, making it valuable for targeted applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
